molecular formula C21H18N4O4S3 B2418398 N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-67-7

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2418398
CAS No.: 1021215-67-7
M. Wt: 486.58
InChI Key: WGPBITLAHGRMAV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S3 and its molecular weight is 486.58. The purity is usually 95%.
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Properties

CAS No.

1021215-67-7

Molecular Formula

C21H18N4O4S3

Molecular Weight

486.58

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O4S3/c1-28-14-9-8-12(10-15(14)29-2)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

WGPBITLAHGRMAV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that incorporates a thiazolidinone core linked to a dimethoxyphenyl group and a thiazolo[4,5-d]pyrimidine moiety. The molecular formula is C24H23N3O4S2C_{24}H_{23}N_3O_4S_2, with a molecular weight of approximately 481.59 g/mol .

Structural Components

ComponentDescription
Dimethoxyphenyl groupEnhances lipophilicity and potential bioactivity
Thiazolidinone coreKnown for antimicrobial and cytotoxic properties
Thiazolo[4,5-d]pyrimidine moietyImparts additional biological activity

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit promising antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited greater antibacterial activity compared to standard antibiotics like ampicillin .
  • Antifungal Activity : The compound also showed antifungal properties against strains such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that it possesses significant cytotoxicity, potentially making it a candidate for cancer therapy.

Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines at micromolar concentrations .
  • Mechanism of Action : The thiazolidinone structure is believed to interfere with cellular processes essential for cancer cell survival, although further research is needed to elucidate the precise mechanisms involved .

Additional Pharmacological Effects

Beyond antimicrobial and cytotoxic activities, compounds similar to this compound have been reported to exhibit anti-inflammatory and neuroprotective effects . These findings highlight the versatility of this compound's pharmacological profile.

Scientific Research Applications

Chemical Composition

The compound features a complex structure that includes:

  • Thiazolo-pyrimidine core : This structure is known for its pharmacological relevance.
  • Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Thioether linkage : Potentially increases interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C22H18F3N3O3S2C_{22}H_{18}F_{3}N_{3}O_{3}S_{2}, with a molecular weight of approximately 493.5 g/mol.

Anticancer Applications

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can:

  • Inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. It may disrupt bacterial cell membranes or inhibit essential metabolic pathways. Notably:

  • Efficacy against Gram-positive bacteria such as Staphylococcus aureus has been reported.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound also shows promise as an anti-inflammatory agent. Research findings suggest that it may modulate inflammatory pathways effectively.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of several thiazolo-pyrimidine derivatives on different cancer cell lines. The results indicated that the methoxy substitutions in the compound enhanced cytotoxicity due to increased cellular uptake and interaction with DNA. The study concluded that derivatives with similar structures could be developed as novel anticancer agents.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of thiazolo-pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Activity Type Target Pathway/Organism Outcome
AnticancerVarious cancer cell linesEnhanced cytotoxicity; apoptosis induction
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
Anti-inflammatoryInflammatory pathwaysModulation of inflammation

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